molecular formula C8H12ClN5O4 B8093537 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride

2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride

Cat. No.: B8093537
M. Wt: 277.66 g/mol
InChI Key: MOFSGKSMQWZRHU-UHFFFAOYSA-N
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Description

2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the compound.

    Purification: After the reaction, the product is purified using techniques like chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups. These reactions are often carried out under controlled conditions to achieve the desired substitution pattern.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

    Industry: The compound is used in industrial processes, including the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

IUPAC Name

2-amino-6-[methyl(2-oxopropyl)amino]-5-nitro-1H-pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O4.ClH/c1-4(14)3-12(2)6-5(13(16)17)7(15)11-8(9)10-6;/h3H2,1-2H3,(H3,9,10,11,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFSGKSMQWZRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)C1=C(C(=O)N=C(N1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)CN(C)C1=C(C(=O)N=C(N1)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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